molecular formula C20H18O3 B590871 Ethyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 1334137-82-4

Ethyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No.: B590871
CAS No.: 1334137-82-4
M. Wt: 306.361
InChI Key: HCJPRJWUVWARAV-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a naphthalene ring system substituted with an ethyl ester group and a methoxyphenyl group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxyphenyl)-2-naphthoate typically involves the esterification of 6-(4-methoxyphenyl)-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(4-hydroxyphenyl)-2-naphthoate

    Reduction: Ethyl 6-(4-methoxyphenyl)-2-naphthyl alcohol

    Substitution: Various substituted naphthoates depending on the nucleophile used

Comparison with Similar Compounds

Ethyl 6-(4-methoxyphenyl)-2-naphthoate can be compared with other similar compounds, such as:

    Ethyl 6-(4-hydroxyphenyl)-2-naphthoate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Ethyl 6-(4-methylphenyl)-2-naphthoate: Differing by the presence of a methyl group instead of a methoxy group.

    Ethyl 6-(4-chlorophenyl)-2-naphthoate: Differing by the presence of a chlorine atom instead of a methoxy group.

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-3-23-20(21)18-7-6-16-12-15(4-5-17(16)13-18)14-8-10-19(22-2)11-9-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPRJWUVWARAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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